N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
3-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-8-19(9-4-1)21-14-16-23(17-15-21)25-24-13-7-12-22(18-24)20-10-5-2-6-11-20/h1-18,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFNUYPFWSRMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-47-8 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine typically involves the reaction of biphenyl derivatives with amines under specific conditions. One common method involves the use of a catalyst, such as zinc chloride, and a solvent like normal hexane or petroleum ether. The reaction is carried out at temperatures ranging from 15-60°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The process is optimized for higher yields and lower environmental impact. For instance, the use of hydrogen chloride gas and paraformaldehyde in the presence of a catalyst can produce the desired compound with a yield of up to 65% .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce biphenyl carboxylic acids, while reduction may yield biphenyl amines.
Scientific Research Applications
Applications in Organic Electronics
N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine is primarily utilized in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties contribute to its effectiveness as a hole transport material (HTM).
Key Features in OLEDs
- Hole Transport Layer : The compound enhances hole mobility, which is crucial for efficient charge transport within OLED devices. Studies have shown that incorporating this compound can significantly improve the performance of OLEDs by reducing driving voltage and increasing efficiency due to better charge carrier balance.
| Parameter | Pure PVK | PVK with 30% this compound | PVK with 50% this compound |
|---|---|---|---|
| Hole Mobility (cm²/V·s) |
Case Study: Device Performance
In a recent study, OLED devices using this compound as the HTM demonstrated:
- Increased luminous efficacy exceeding 200 lm/W.
- Enhanced external quantum efficiency (EQE) surpassing 50%.
These improvements were attributed to the compound's ability to form exciplexes with other materials in the emissive layer (EML), optimizing light emission and stability.
Applications in Photonics
The compound also shows promise in photonic applications due to its optical properties. It can be used as a dopant in polymer matrices to create photonic devices such as waveguides and lasers.
Optical Characteristics
The compound exhibits significant absorption characteristics at specific wavelengths suitable for various photonic applications:
- Absorption Peak : Typically around 353 nm.
These properties make it suitable for integration into devices requiring specific light manipulation or generation.
Potential Therapeutic Uses
Emerging research suggests that this compound may have potential therapeutic applications due to its structural similarity to known pharmaceutical agents.
Anticancer Activity
Preliminary studies indicate that compounds with biphenyl structures can exhibit anticancer properties. Ongoing research is exploring:
- Mechanisms of action against specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. For instance, as a PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor on immune cells, preventing the interaction with its ligand PD-L1. This inhibition can enhance the immune response against cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Incorporates hexyloxy side chains on biphenyl groups and a central thiophene ring.
- Synthesis : Prepared via Buchwald–Hartwig cross-coupling. Hexyloxy groups enhance solubility and photovoltaic performance.
- Applications: Used in optoelectronic devices due to improved charge transport and donor properties .
N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
- Structure : Features a carbazole substituent, introducing a larger π-conjugated system.
- Properties : High purity (97%+), used in OLED intermediates. Carbazole enhances hole-transport capabilities and thermal stability .
Fluorinated Triphenylamine Derivatives (e.g., FDPAVBi)
- Structure : Fluorine atoms substituted on phenyl rings.
- Properties : Lower HOMO/LUMO levels, blue-shifted emission (460 nm in solution), and higher fluorescence quantum efficiency (5.7× Alq3). Enhanced thermal stability (melting point ~300°C) .
Brominated Derivatives (e.g., N-(3-bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine)
- Structure : Bromine substituents on phenyl rings.
- Applications : Serve as intermediates for Suzuki-Miyaura cross-coupling reactions. High reactivity enables further functionalization .
Comparative Data Table
Key Research Findings
Substituent Effects :
- Electron-Donating Groups (e.g., hexyloxy) : Improve solubility and photovoltaic efficiency in optoelectronic applications .
- Electron-Withdrawing Groups (e.g., fluorine) : Lower HOMO/LUMO levels, enhance thermal stability, and shift emission spectra .
- Aromatic Extensions (e.g., carbazole) : Increase π-conjugation, improving charge transport in OLEDs .
Thermal and Optical Properties: Fluorinated derivatives exhibit superior thermal stability (melting points up to 300°C) compared to non-fluorinated analogues . Carbazole-containing compounds demonstrate high hole mobility (>10<sup>−4</sup> cm<sup>2</sup>/V·s), critical for OLED performance .
Synthetic Utility :
- Brominated derivatives are pivotal in cross-coupling reactions, enabling modular synthesis of complex architectures .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine, with a molecular formula of CHN and a CAS number of 570391-47-8, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including relevant data tables and research findings.
- Molecular Weight: 321.4144 g/mol
- Purity: >97% (HPLC)
- IUPAC Name: this compound
- CAS Number: 570391-47-8
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and potential mechanisms of action.
Anticancer Activity
Research indicates that biphenyl derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The compound demonstrated a dose-dependent response in inhibiting cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Activation of caspase pathways |
The mechanism through which this compound exerts its biological effects appears to involve:
- Apoptosis Induction: The compound activates apoptotic pathways leading to cell death in various cancer cell lines.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in some cancer cells, preventing their proliferation.
Case Studies
Several case studies have documented the efficacy of biphenyl derivatives in preclinical models:
Case Study 1: Breast Cancer Model
In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Case Study 2: Lung Cancer Model
In a study involving A549 lung cancer cells implanted in mice, administration of the compound led to a marked decrease in tumor growth and improved survival rates. The study reported enhanced immune response and reduced metastasis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine, and what reagents are typically employed?
- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling. For example, a related biphenylamine derivative was prepared by reacting 3-(4-bromophenyl)-9-phenyl-9H-carbazole with [1,1'-biphenyl]-4-amine in the presence of a palladium catalyst and a ligand, followed by column chromatography for purification .
- Key Considerations : Optimize reaction temperature (typically 80–110°C) and use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates.
Q. How can the structural and physicochemical properties of this compound be characterized?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm aromatic proton environments and amine connectivity.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical for similar biphenylamines: ~295–380 g/mol) .
- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., predicted boiling point for analogs: ~482°C) .
Q. What are the preliminary biological activities observed for biphenylamine derivatives?
- Findings : Biphenyl compounds interact with enzymes (e.g., cytochrome P450) and receptors, modulating cellular responses such as apoptosis or inflammation. Activity is pH- and temperature-dependent; maintain physiological conditions (pH 7.4, 37°C) during assays .
- Experimental Design : Screen for cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How do environmental factors (e.g., pH, temperature) influence the stability and efficacy of this compound in biological assays?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests under varying pH (3–9) and temperatures (4–50°C). Monitor degradation via HPLC.
- Efficacy Correlation : Compare IC50 values under controlled vs. stressed conditions. For example, a 10% loss in activity was observed at pH < 5 due to protonation of the amine group .
Q. What contradictions exist in reported biological data for biphenylamine derivatives, and how can they be resolved?
- Case Study : Some studies report potent anticancer activity, while others show limited efficacy.
- Resolution : Check for batch-to-batch purity variations (≥98% purity required; impurities may inhibit target binding). Validate assays with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
- Advanced Technique : Use molecular docking to predict binding affinities to targets like EGFR or PARP, then correlate with experimental IC50 values .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for in vivo studies?
- Strategies :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Bioavailability : Introduce hydrophilic substituents (e.g., hydroxyl groups) while maintaining planar biphenyl structure for membrane permeability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Note : While structurally similar compounds are classified as non-toxic, assume potential carcinogenicity and avoid inhalation/ingestion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
